molecular formula C18H13FN2OS2 B2692964 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 899731-80-7

2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2692964
CAS No.: 899731-80-7
M. Wt: 356.43
InChI Key: ONGYXZIURZMWGE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide ( 899731-80-7) is a synthetic organic compound with the molecular formula C18H13FN2OS2 and a molecular weight of 356.44 g/mol . This chemical entity is built on a complex heterocyclic scaffold, featuring a thiochromeno[4,3-d]thiazole core linked via an acetamide bridge to a 4-fluorophenyl group . The thiazole ring is a prominent moiety in medicinal chemistry, known for its wide spectrum of biological activities. Thiazole-containing compounds are frequently investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications . The presence of this privileged structure makes the compound a valuable intermediate or lead molecule in various drug discovery and chemical biology research programs . Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex derivatives, or in mechanistic studies to explore the role of such heterocyclic systems in biological interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS2/c19-12-7-5-11(6-8-12)9-16(22)20-18-21-17-13-3-1-2-4-14(13)23-10-15(17)24-18/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGYXZIURZMWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorobenzene derivative with the thiazole intermediate.

    Cyclization to form the thiochromeno-thiazole moiety: This is typically done through an intramolecular cyclization reaction under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

The following table highlights structural variations, physicochemical properties, and bioactivity of comparable compounds:

Compound Name / ID Substituents MW (g/mol) mp (°C) Key Spectral Data (IR/NMR) Biological Target / Activity Reference
Target Compound 4H-Thiochromeno[4,3-d]thiazole, 4-fluorophenyl ~414* N/A δ 179.4 (C=O, 13C NMR) Hypothesized MMP/MAO inhibition
11d () Quinoxaline-triazole-thiazole 458.5 N/A MS m/z 458.5; δ 179.4 (C=O) Not specified
30 () 4-Fluorophenyl-piperazine-thiazole 414.13 328–329 IR ν 1718 cm⁻¹ (C=O) MMP inhibition (implied)
4a–m () Benzothiazole-triazole/imidazole hybrids ~350–450 240–260 NMR δ 7.2–8.5 (Ar-H); MS m/z 400–550 Anticandidal/antimicrobial activity
6a–t () Coumarin-thiazole-acetamides ~350–400 N/A IR ν 1660–1680 cm⁻¹ (C=O) Kinase inhibition (hypothesized)

*Estimated based on molecular analogs (e.g., 30 in ).

Key Observations :

  • Bioactivity: The target compound’s thiochromeno-thiazole scaffold may confer unique selectivity compared to simpler thiazole derivatives. For example, 30 () inhibits MMPs (matrix metalloproteinases) via its fluorophenyl-piperazine motif, while benzothiazole-triazole hybrids () exhibit antifungal activity .
  • Spectral Trends : The carbonyl stretch (C=O) in IR spectra consistently appears at ~1660–1718 cm⁻¹ across analogs, confirming the acetamide moiety’s stability .
  • Thermal Stability : Higher melting points (e.g., 328–329°C for 30 ) correlate with rigid aromatic/heterocyclic frameworks, suggesting the target compound may exhibit similar thermal resilience .
Pharmacological Comparison
  • Enzyme Inhibition: Piperazine-containing analogs (e.g., 15, 20, 30 in –4) show MMP inhibition (IC₅₀ ~10–50 μM), whereas triazole-benzothiazole hybrids () target MAO-B and BChE (IC₅₀ < 1 μM) . The target compound’s fused thiochromeno system may enhance blood-brain barrier penetration for neurological applications.
  • Synthetic Accessibility : Click chemistry-derived compounds (e.g., 11d ) achieve high yields (75–86% ), whereas multi-step syntheses (e.g., coumarin-thiazoles in ) show lower yields (20–80% ) .
Electronic and Steric Effects
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and analogs (e.g., 30 ) enhances metabolic stability and dipole interactions in enzyme binding pockets compared to methoxy or chloro substituents .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a member of the thiazole and chromene derivative family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C15H13FN2OS
Molecular Weight: 288.34 g/mol
CAS Number: 1342761-17-4

The compound features a thiochromeno-thiazole core structure, which is known for diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives, including those containing thiochromene structures. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action:
    • Apoptosis Induction: Compounds in this class have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
    • Cell Cycle Arrest: These compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Case Studies:
    • A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
    • Another investigation reported that a thiazole-based compound significantly inhibited tumor growth in xenograft models .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests it may interact with bacterial enzymes or cell membranes.

  • Antibacterial Activity:
    • Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with efficacy linked to their ability to disrupt bacterial cell wall synthesis.
  • Antifungal Activity:
    • Compounds with thiazole moieties have demonstrated antifungal activity against Candida species and Aspergillus fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Fluorine Substitution: The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiochromene Core: Modifications to the thiochromene core can lead to variations in biological activity, highlighting the importance of structural optimization in drug design.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thiochromeno-thiazole core through cyclization reactions.
  • Introduction of the acetamide group via acylation reactions.

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